molecular formula C6H9N3O2 B13116357 6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol

6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol

Cat. No.: B13116357
M. Wt: 155.15 g/mol
InChI Key: UECXQZFKPOLMQI-UHFFFAOYSA-N
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Description

6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. This compound is a derivative of pyrimidine and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol can be achieved through several methods. One common approach involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxymethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary amines.

Scientific Research Applications

6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and pathways. For example, it may interact with enzymes involved in nucleotide synthesis or metabolism, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl and amino groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and biochemical research.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

4-amino-5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O2/c1-3-8-5(7)4(2-10)6(11)9-3/h10H,2H2,1H3,(H3,7,8,9,11)

InChI Key

UECXQZFKPOLMQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)CO)N

Origin of Product

United States

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